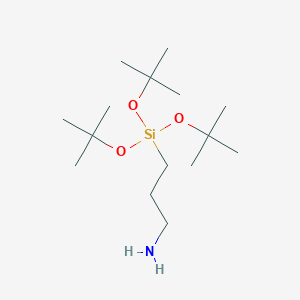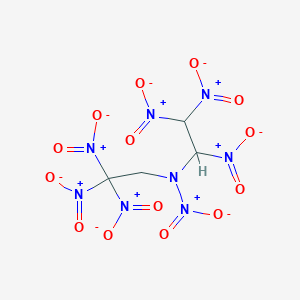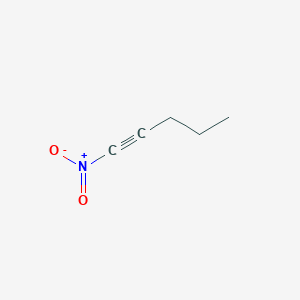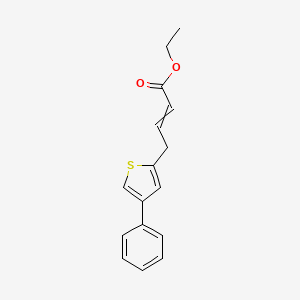
3-(Tri-tert-butoxysilyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tri-tert-butoxysilyl)propan-1-amine is an organosilicon compound characterized by the presence of a silicon atom bonded to three tert-butoxy groups and a propylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tri-tert-butoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropylamine with tri-tert-butoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
3-chloropropylamine+tri-tert-butoxysilane→this compound+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tri-tert-butoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The tert-butoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation Reactions: The compound can react with other silanes or silanols to form cross-linked networks.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous acid/base solutions.
Condensation Conditions: Condensation reactions often require catalysts such as acids or bases to facilitate the formation of siloxane bonds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of silanols and eventually siloxanes.
Condensation Products: Cross-linked siloxane networks are formed through condensation reactions.
Applications De Recherche Scientifique
3-(Tri-tert-butoxysilyl)propan-1-amine has diverse applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of functionalized siloxane polymers and coatings.
Organic Synthesis:
Surface Modification: It is employed in the modification of surfaces to enhance properties such as hydrophobicity, adhesion, and chemical resistance.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems and as a component in biocompatible materials.
Mécanisme D'action
The mechanism of action of 3-(Tri-tert-butoxysilyl)propan-1-amine involves the interaction of its functional groups with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the silicon-containing groups can participate in covalent bonding and cross-linking reactions. These interactions contribute to the compound’s ability to modify surfaces and enhance material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)propan-1-amine: Similar in structure but with methoxy groups instead of tert-butoxy groups.
3-(Triethoxysilyl)propan-1-amine: Contains ethoxy groups instead of tert-butoxy groups.
3-(Triisopropoxysilyl)propan-1-amine: Contains isopropoxy groups instead of tert-butoxy groups.
Uniqueness
3-(Tri-tert-butoxysilyl)propan-1-amine is unique due to the presence of bulky tert-butoxy groups, which can provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity and stability are desired.
Propriétés
Numéro CAS |
921605-23-4 |
|---|---|
Formule moléculaire |
C15H35NO3Si |
Poids moléculaire |
305.53 g/mol |
Nom IUPAC |
3-[tris[(2-methylpropan-2-yl)oxy]silyl]propan-1-amine |
InChI |
InChI=1S/C15H35NO3Si/c1-13(2,3)17-20(12-10-11-16,18-14(4,5)6)19-15(7,8)9/h10-12,16H2,1-9H3 |
Clé InChI |
XKQXZSHRPUFBSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si](CCCN)(OC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)


![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)


![N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea](/img/structure/B14177990.png)
![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)

